Formamide, N-(1-adamantyl-1-ethyl)- Formamide, N-(1-adamantyl-1-ethyl)-
Brand Name: Vulcanchem
CAS No.: 101468-16-0
VCID: VC18422794
InChI: InChI=1S/C13H21NO/c1-9(14-8-15)13-5-10-2-11(6-13)4-12(3-10)7-13/h8-12H,2-7H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol

Formamide, N-(1-adamantyl-1-ethyl)-

CAS No.: 101468-16-0

Cat. No.: VC18422794

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

Formamide, N-(1-adamantyl-1-ethyl)- - 101468-16-0

Specification

CAS No. 101468-16-0
Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
IUPAC Name N-[1-(1-adamantyl)ethyl]formamide
Standard InChI InChI=1S/C13H21NO/c1-9(14-8-15)13-5-10-2-11(6-13)4-12(3-10)7-13/h8-12H,2-7H2,1H3,(H,14,15)
Standard InChI Key HJSYQRZMNFETRL-UHFFFAOYSA-N
Canonical SMILES CC(C12CC3CC(C1)CC(C3)C2)NC=O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N-(1-Adamantyl-1-ethyl)formamide consists of a 1-adamantyl group (tricyclo[3.3.1.1³,⁷]decane) attached to an ethyl chain terminating in a formamide (-NHCHO) functional group. The adamantane moiety imparts exceptional rigidity and hydrophobicity, while the formamide group introduces polarity and hydrogen-bonding capacity. This duality suggests potential for applications requiring both structural stability and molecular interaction .

The molecular formula is C₁₃H₂₁NO, with a calculated molecular weight of 207.31 g/mol. Comparative analysis with N-[1-(1-adamantyl)propyl]formamide (C₁₄H₂₃NO, MW 221.34 g/mol) highlights the impact of chain length on steric and electronic properties . The ethyl linker likely reduces steric hindrance compared to bulkier analogs, potentially enhancing solubility and reactivity.

Spectroscopic Characterization

Although spectral data for N-(1-adamantyl-1-ethyl)formamide are unavailable, analogs provide reference points:

  • ¹H NMR: Adamantane protons resonate between 1.6–2.1 ppm, while formamide NH and CHO protons appear near 8.1 ppm and 8.0 ppm, respectively .

  • IR: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the formamide group .

Synthetic Routes and Methodologies

Ritter-Type Reaction

The synthesis of adamantane-formamide derivatives typically employs Ritter reactions, where adamantane derivatives react with nitriles or formamides in acidic media. For example, N-(3,5-dimethyl-adamantan-1-yl)formamide was synthesized via nitric acid-catalyzed reaction of 1,3-dimethyladamantane with formamide at 85°C, achieving 98% yield . Adapting this protocol, N-(1-adamantyl-1-ethyl)formamide could be synthesized by substituting 1-ethyladamantane (if available) or functionalizing 1-adamantanol through alkylation followed by formamide incorporation.

Hypothetical Synthesis Pathway

  • Adamantane Functionalization: Bromination of 1-adamantane to 1-bromoadamantane using HBr/H₂O₂ .

  • Ethylation: Grignard reaction with ethylmagnesium bromide to yield 1-ethyladamantane.

  • Formamide Incorporation: Ritter reaction with formamide and HNO₃ at 85°C .

Alternative Approaches

  • Hydrolysis of Nitriles: Reaction of 1-ethyladamantane nitrile with aqueous acid could yield the corresponding amide, though this route is less common for formamides .

  • Enzymatic Catalysis: Lipase-mediated transamidation of ethyladamantane amines with formyl donors, though untested for adamantanes, offers a green chemistry alternative .

Physicochemical Properties

Thermal Stability and Phase Behavior

Analogous compounds exhibit high thermal stability due to the adamantane framework. N-[1-(1-adamantyl)propyl]formamide has a boiling point of 370.3°C and flash point of 223.4°C . Extrapolating, N-(1-adamantyl-1-ethyl)formamide likely boils near 350–360°C, with marginally lower values due to reduced chain length. The melting point is expected to be sub-100°C, consistent with similar waxy adamantane derivatives.

Solubility and Partitioning

Adamantane derivatives are typically hydrophobic (LogP ~3–4) . The formamide group may enhance aqueous solubility slightly, but the compound is expected to partition preferentially into organic phases (e.g., dichloromethane, ethyl acetate). Experimental LogP values for analogs range from 3.56 (N-[1-(1-adamantyl)propyl]formamide) to 2.89 (memantine hydrochloride precursors) .

Reactivity

  • Acid/Base Stability: The formamide group is susceptible to hydrolysis under strongly acidic (e.g., HCl, >80°C) or basic conditions, yielding adamantane-ethylamine .

  • Oxidative Resistance: Adamantane’s diamondoid structure confers resistance to oxidation, though prolonged exposure to HNO₃ may degrade the ethyl chain .

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